N-(3-BROMO-4-METHOXYBENZYL)-N-(2-FLUOROPHENETHYL)AMINE
Overview
Description
N-(3-BROMO-4-METHOXYBENZYL)-N-(2-FLUOROPHENETHYL)AMINE is an organic compound that belongs to the class of substituted amines These compounds are characterized by the presence of an amine group attached to a benzyl and phenethyl moiety, which are further substituted with bromine, methoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMO-4-METHOXYBENZYL)-N-(2-FLUOROPHENETHYL)AMINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzyl chloride and 2-fluorophenethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-bromo-4-methoxybenzyl chloride is reacted with 2-fluorophenethylamine in an appropriate solvent like dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMO-4-METHOXYBENZYL)-N-(2-FLUOROPHENETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine or methoxy groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles (amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while substitution reactions may result in the formation of new substituted amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-BROMO-4-METHOXYBENZYL)-N-(2-FLUOROPHENETHYL)AMINE depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins
Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-BROMO-4-METHOXYBENZYL)-N-(2-CHLOROPHENETHYL)AMINE
- N-(3-BROMO-4-METHOXYBENZYL)-N-(2-METHOXYPHENETHYL)AMINE
- N-(3-BROMO-4-METHOXYBENZYL)-N-(2-HYDROXYPHENETHYL)AMINE
Uniqueness
N-(3-BROMO-4-METHOXYBENZYL)-N-(2-FLUOROPHENETHYL)AMINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFNO/c1-20-16-7-6-12(10-14(16)17)11-19-9-8-13-4-2-3-5-15(13)18/h2-7,10,19H,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVVWCNGOAGTGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=CC=C2F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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